molecular formula C18H11FN2O3S B2874266 N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide CAS No. 868375-16-0

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2874266
CAS No.: 868375-16-0
M. Wt: 354.36
InChI Key: BQKQGZVUVNQNRG-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-Fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a chromene-carboxamide moiety. The benzothiazole ring is substituted with a fluorine atom at position 4 and a methyl group at position 3, while the chromene component contributes a conjugated 2-oxo group.

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O3S/c1-21-15-12(19)6-4-8-14(15)25-18(21)20-16(22)11-9-10-5-2-3-7-13(10)24-17(11)23/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKQGZVUVNQNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Features

  • Crystal Packing and Hydrogen Bonding : The title compound in , (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide , displays mean σ(C–C) = 0.002 Å and an R factor of 0.038, indicating high crystallographic precision typical of SHELX-refined structures . Similar precision is expected for the target compound if refined using SHELXL.
  • Hydrogen Bonding Patterns : Compounds like N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide () form intermolecular N–H···O and C–H···S bonds, which stabilize crystal lattices . The target compound’s carboxamide group may exhibit analogous N–H···O interactions, influencing solubility and stability .

Electronic and Pharmacological Implications

  • Fluorine vs. Chlorine Substituents: Fluorine’s strong electron-withdrawing nature enhances lipophilicity and membrane permeability compared to chlorine, as seen in 4-cyano-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide () .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Synthesis Yield Key Structural Features Reference
N-[(2Z)-4-Fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide 4-F, 3-CH₃, chromene-carboxamide N/A Conjugated chromene, SHELX-refined structure
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) 4-Cl, thiazolidinone 70% High yield, chloro stabilization
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2-OCH₃, 4-C₆H₅ N/A σ(C–C) = 0.002 Å, R = 0.038
4-Cyano-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 4-F, 3-CH₃, cyano N/A Enhanced lipophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.